CYP3A4 Inhibition: Isoastilbin Exhibits Intermediate Potency Between Astilbin and Neoastilbin
In a direct head-to-head enzymatic inhibition study, isoastilbin demonstrated intermediate inhibitory activity against human CYP3A4, with an IC50 value of 3.03 μM, positioned between astilbin (2.63 μM, strongest inhibition) and neoastilbin (6.51 μM, weakest inhibition) [1].
| Evidence Dimension | Inhibition of human CYP3A4 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 3.03 μM |
| Comparator Or Baseline | Astilbin: IC50 = 2.63 μM; Neoastilbin: IC50 = 6.51 μM |
| Quantified Difference | Isoastilbin is 1.15-fold less potent than astilbin; 2.15-fold more potent than neoastilbin |
| Conditions | In vitro enzymatic assay with human recombinant CYP3A4 |
Why This Matters
This rank-order difference allows researchers to select isoastilbin when moderate CYP3A4 inhibition is desired or to avoid the stronger inhibition of astilbin in combination studies.
- [1] Shi Y, Xie J, Chen R, Liu G, Tao Y, Fan Y, Wang X, Li L, Xu J. Inhibitory effects of astilbin, neoastilbin and isoastilbin on human cytochrome CYP3A4 and 2D6 activities. Biomed Chromatogr. 2021 Mar;35(3):e5039. View Source
